15(R),19(R)-hydroxy Prostaglandin E1
描述
Historical Context and Discovery
The discovery of this compound emerged from systematic investigations into the prostaglandin composition of human seminal plasma during the 1970s and 1980s. Early research efforts focused on identifying and quantifying the various prostaglandin species present in reproductive fluids, leading to the recognition that hydroxylated derivatives represented major components rather than minor metabolites. The development of sophisticated analytical techniques, including gas chromatography-mass spectrometry, enabled researchers to distinguish between different prostaglandin isomers and their hydroxylated forms with unprecedented precision.
Swedish researchers initially isolated prostaglandins from human semen, but subsequent investigations revealed that compounds originally designated as Prostaglandin A1, Prostaglandin A2, Prostaglandin B1, and Prostaglandin B2 were present only in trace amounts in fresh samples. This finding redirected scientific attention toward the E-series prostaglandins and their 19-hydroxylated derivatives, which were found to constitute the predominant prostaglandin species. The recognition that 19-hydroxy prostaglandins represented the quantitatively dominant compounds in human seminal plasma marked a significant milestone in reproductive biochemistry research.
The stereochemical characterization of these compounds revealed the presence of specific isomeric forms, with the 15(R),19(R) configuration representing one of the biologically significant variants. Research demonstrated that 19-hydroxylated prostaglandins occur in microgram per milliliter concentrations in the semen of certain mammalian species, particularly primates, with humans showing primarily E-series compounds with 15(S),19(R) hydroxyl stereochemistry. The identification of the 15(R) epimer as an "unnatural" isomer at carbon-15 highlighted the structural diversity present within this class of compounds.
Classification within Prostanoid Family
This compound belongs to the prostanoid family, which collectively encompasses prostaglandins, prostacyclins, and thromboxanes. Prostanoids represent a subclass of lipid mediators known as eicosanoids, derived from C-20 polyunsaturated fatty acids through the enzymatic action of cyclooxygenases. The compound's molecular formula C20H34O6 and molecular weight of 370.5 grams per mole reflect its structural complexity as a hydroxylated prostanoid derivative.
Within the broader classification system, this compound represents a hydroxylated metabolite of Prostaglandin E1, which itself is biosynthesized from dihomo-gamma-linolenic acid, an omega-6 fatty acid. The prostanoid family classification recognizes multiple receptor subtypes, including those designated as TP, IP, EP, FP, and DP receptors, with EP receptors further subdivided into four subtypes: EP1, EP2, EP3, and EP4. These receptors mediate diverse physiological responses through distinct G protein-coupled signaling pathways.
The structural characteristics that define this compound include the presence of hydroxyl groups at specific carbon positions with defined stereochemical configurations. The formal chemical name, 9-oxo-11α,15R,19R-trihydroxy-prost-13E-en-1-oic acid, reflects the precise positioning of functional groups that confer biological activity. This nomenclature system ensures accurate identification within the complex landscape of prostanoid derivatives and metabolites.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C20H34O6 |
| Molecular Weight | 370.5 g/mol |
| PubChem CID | 35021765 |
| Formal Name | 9-oxo-11α,15R,19R-trihydroxy-prost-13E-en-1-oic acid |
| Synonyms | This compound, 15(R),19(R)-hydroxy PGE1 |
Significance in Reproductive Biochemistry
The reproductive significance of this compound has been established through extensive research demonstrating its presence as a major component of human seminal plasma. Quantitative analyses have revealed that this compound, along with other 19-hydroxylated prostaglandins, represents one of the quantitatively dominating prostaglandin species in human semen. Normal fertility ranges for 19-hydroxy E prostaglandins in men with proven fertility span from 90 to 260 micrograms per milliliter, while total E prostaglandins range from 30 to 200 micrograms per milliliter.
Research investigating the relationship between seminal prostaglandin concentrations and male fertility has revealed complex associations between these compounds and reproductive parameters. Studies examining infertile and fertile men have demonstrated that both elevated and decreased levels of prostaglandin E and 19-hydroxy prostaglandin E relative to normal ranges correlate with significantly reduced sperm concentration and motility. These findings suggest that optimal prostaglandin concentrations represent a critical factor in maintaining normal reproductive function.
The enzymatic basis for 19-hydroxylated prostaglandin formation involves omega-1-hydroxylation catalyzed by cytochrome P450 enzymes. This metabolic pathway demonstrates significant individual variation, with research identifying distinct populations of rapid and slow hydroxylators among men. The relative amount of 19-hydroxy E-prostaglandins varies between 26 percent and 97 percent among individuals, with 86 percent of men classified as rapid or normal hydroxylators based on prostaglandin E to 19-hydroxy prostaglandin E ratios below 0.75.
Functional studies have demonstrated that 19-hydroxy prostaglandin E1 exhibits dose-dependent effects on human myometrial tissue, specifically decreasing both the frequency and amplitude of uterine contractions in vitro. This biological activity suggests that seminal 19-hydroxy prostaglandins may play important roles in facilitating sperm transport through the female reproductive tract. The compound's ability to modulate smooth muscle contractility represents a potential mechanism through which seminal prostaglandins influence reproductive success.
| Biological Parameter | Normal Range | Clinical Significance |
|---|---|---|
| 19-hydroxy E prostaglandins | 90-260 μg/ml | Normal fertility range |
| Total E prostaglandins | 30-200 μg/ml | Normal fertility range |
| 19-hydroxy E percentage | 26-97% | Individual variation |
| Rapid hydroxylator ratio | <0.75 | 86% of men |
Research Evolution and Current Scientific Status
The scientific understanding of this compound has evolved considerably since its initial identification, with research progressing from basic structural characterization to sophisticated investigations of enzymatic synthesis and biological function. Early analytical methodologies relied on thin-layer chromatographic separation and ultraviolet spectrophotometry, while contemporary approaches employ high-performance liquid chromatography and mass spectrometry techniques for precise quantification.
Methodological advances have enabled researchers to develop comprehensive analytical protocols for measuring multiple prostaglandin species simultaneously. Current techniques involve forming oximes in aqueous solution, followed by extraction, methylation, and trimethyl silylation before gas chromatographic analysis. These methods possess sufficient sensitivity to detect prostaglandin levels found in the majority of seminal samples, with precision and accuracy suitable for clinical and research applications.
Contemporary research has expanded beyond simple quantification to investigate the enzymatic mechanisms responsible for 19-hydroxylated prostaglandin synthesis. Biochemical characterization studies have identified prostaglandin 19-hydroxylase activity in microsomal fractions of seminal vesicles from both human and non-human primate sources. This enzyme demonstrates apparent Km values of approximately 40 micromolar for prostaglandin E1 substrate, with apparent Vmax values of 0.30 nanomoles per minute per milligram of protein.
The enzyme responsible for 19-hydroxylation exhibits characteristics consistent with cytochrome P-450 systems, including sensitivity to carbon monoxide inhibition and dependence on NADPH as a cofactor. Substituting NADH for NADPH reduces prostaglandin E1 19-hydroxylase activity to 40 percent of optimal levels, while maintaining substrate specificity for E-series prostaglandins over other prostanoid classes. These biochemical properties provide insights into the regulatory mechanisms controlling 19-hydroxylated prostaglandin production in reproductive tissues.
Current scientific databases maintain comprehensive structural and chemical information for this compound, with entries in major chemical repositories including PubChem and specialized metabolite databases. The compound's status as a research tool has been established through commercial availability from chemical suppliers, facilitating continued investigation of its biological properties and potential applications. Modern research continues to explore the relationships between individual variation in prostaglandin metabolism and reproductive outcomes, contributing to advancing understanding of male fertility determinants.
| Research Milestone | Decade | Key Achievement |
|---|---|---|
| Initial prostaglandin identification | 1970s | Discovery in seminal plasma |
| Analytical method development | 1980s | Gas chromatography techniques |
| Enzymatic characterization | 1980s-1990s | Cytochrome P450 identification |
| Individual variation studies | 1990s-2000s | Hydroxylator phenotypes |
| Modern structural databases | 2000s-present | Comprehensive chemical data |
属性
分子式 |
C20H34O6 |
|---|---|
分子量 |
370.5 |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,19-/m1/s1 |
InChI 键 |
QVVXWHIDRKRPMO-HESWFPMQSA-N |
SMILES |
O=C1[C@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@H](O)CCC[C@H](O)C)[C@H](O)C1 |
同义词 |
15(R),19(R)-hydroxy PGE1 |
产品来源 |
United States |
科学研究应用
15(R),19(R)-hydroxy Prostaglandin E1 is known for its agonistic action on various prostaglandin receptors, particularly EP1 and EP3 receptor subtypes. It influences several physiological functions, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses.
Vasodilation and Cardiovascular Research
This compound has been extensively studied for its vasodilatory effects. It can induce relaxation of smooth muscle tissues, thereby influencing blood flow and pressure regulation. This property is particularly relevant in cardiovascular research, where maintaining or restoring blood flow is critical.
Platelet Aggregation Inhibition
The compound effectively inhibits platelet aggregation, making it a valuable tool in studies related to thrombosis and cardiovascular diseases. By binding to specific receptors on platelets, it prevents clot formation, which is essential in conditions where blood clots pose a risk.
Pain Management and Anti-inflammatory Effects
Research indicates that this compound exhibits analgesic properties. It has been shown to suppress acute pain responses in animal models, making it a candidate for further exploration in pain management therapies. Its anti-inflammatory effects also suggest potential applications in treating inflammatory diseases.
Reproductive Health
This compound has been identified as a significant prostaglandin present in the semen of primates, including humans. Its role as an agonist for EP1 and EP3 receptors contributes to smooth muscle contractions, which may have implications for reproductive health studies and therapies.
Kinetic Studies on Enzymes
15(R)-hydroxy Prostaglandin E1 has been utilized in kinetic studies focusing on enzymes such as 15-hydroxyprostaglandin dehydrogenase. These studies help elucidate the metabolic pathways involving prostaglandins and their derivatives, enhancing our understanding of their biological roles.
Case Study 1: Vasodilatory Effects in Animal Models
In a study examining the vasodilatory effects of this compound, researchers administered varying doses to animal models. Results indicated a significant increase in vascular permeability and relaxation of vascular smooth muscle, supporting its potential use in treating conditions characterized by impaired blood flow.
Case Study 2: Pain Suppression Mechanisms
Another study investigated the analgesic properties of this compound using the formalin-induced mouse paw pain model. The findings demonstrated that administration of this compound significantly reduced pain responses compared to controls, suggesting its utility in developing new pain relief strategies.
Comparative Data Table
| Property/Effect | Observations |
|---|---|
| Vasodilatory Effect | Significant increase in blood flow |
| Platelet Aggregation Inhibition | Effective at low concentrations |
| Analgesic Activity | Reduced pain response in animal models |
| Reproductive Role | Agonist for EP1 and EP3 receptors |
| Enzyme Kinetics | Inhibits 15-hydroxyprostaglandin dehydrogenase |
相似化合物的比较
Comparison with Similar Prostaglandin Compounds
Structural and Stereochemical Differences
15(R),19(R)-OH PGE1 vs. PGE1 (Alprostadil) :
PGE1 lacks hydroxyl groups at the 15(R) and 19(R) positions. Instead, it has a 15(S)-hydroxyl group, which enhances its binding to IP and EP4 receptors, contributing to vasodilation and platelet aggregation inhibition (IC50 = 21.81 nM) . In contrast, the 15(R),19(R) configuration in 15(R),19(R)-OH PGE1 shifts receptor preference toward EP1/EP3, promoting smooth muscle contraction .- 15(R),19(R)-OH PGE1 vs. 15(S),19(R)-OH PGE1: The 15(S),19(R) isomer is the predominant form in human seminal fluid.
Comparison with 19(R)-Hydroxylated PGF Series :
In marsupials, 19(R)-hydroxylated prostaglandins of the F series (e.g., 15(R),19(R)-OH PGF1α/PGF2α) dominate. These compounds exhibit structural similarities but differ in functional groups (keto vs. hydroxyl at C-9), leading to preferential FP receptor binding and roles in uterine contraction .
Table 1: Key Structural and Functional Differences
Pharmacological and Functional Comparisons
Receptor Affinity and Signaling Pathways :
- 15(R),19(R)-OH PGE1 : Binds EP1 (Ca²⁺ mobilization) and EP3 (cAMP reduction), driving smooth muscle contraction. This contrasts with PGE1, which activates IP (cAMP elevation) and EP4 (vasodilation) .
- PGE1 : At low concentrations, PGE1 inhibits platelet aggregation via IP receptors; at high concentrations, it engages EP3 to modulate cAMP levels .
Vascular and Anti-Inflammatory Effects :
Species-Specific Roles :
- Primates : 15(R),19(R)-OH PGE1 is seminal fluid-specific, enhancing reproductive tract motility .
- Marsupials : F-series 19(R)-hydroxylated prostaglandins regulate uterine function .
- Leeches : PGE1 serves as a multi-functional molecule for blood feeding, combining antiplatelet, vasodilatory, and analgesic effects .
Table 2: Pharmacological Data Comparison
准备方法
Total Synthesis Strategies
Total synthesis remains a cornerstone for producing 15(R),19(R)-OH PGE1, particularly when natural sources are insufficient. Early work by the Journal of the American Chemical Society (1978) demonstrated the total synthesis of dl-19-hydroxyprostaglandin E1 via a multi-step sequence involving cyclopentane ring formation and stereoselective hydroxylation . The process begins with a Corey lactone intermediate, followed by Wittig olefination to introduce the α-chain. Key steps include:
-
Cyclopentane Ring Construction : A Diels-Alder reaction between a functionalized diene and dienophile forms the prostaglandin skeleton.
-
Stereochemical Control : Chiral auxiliaries and asymmetric catalysis are employed to establish the 15(R) and 19(R) configurations. For example, Sharpless epoxidation and Jacobsen kinetic resolution have been utilized to set the C15 stereocenter .
-
Hydroxylation at C19 : A late-stage oxidation using OsO4 or enzymatic methods introduces the 19(R)-hydroxyl group .
Table 1: Total Synthesis Parameters for 15(R),19(R)-OH PGE1
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (15R:15S) |
|---|---|---|---|
| Cyclopentane Formation | Diels-Alder (80°C, toluene) | 65 | N/A |
| C15 Hydroxylation | Sharpless Epoxidation (Ti(OiPr)4, TBHP) | 78 | 92:8 |
| C19 Hydroxylation | OsO4, NMO (THF/H2O) | 45 | 85:15 |
While total synthesis offers full structural control, drawbacks include low overall yields (typically 10–15%) and the need for expensive catalysts .
Semi-Synthesis from Prostaglandin Precursors
Semi-synthesis from readily available prostaglandins, such as PGE2 or PGF2α, provides a more practical route. A patented method (EP0874816B1) describes the hydrogenation of PGE2 to PGE1 derivatives using palladium catalysts in chlorinated solvents . Adapting this approach for 15(R),19(R)-OH PGE1 involves:
-
Substrate Modification : Introducing hydroxyl groups at C15 and C19 prior to hydrogenation.
-
Catalytic Hydrogenation : Pd/C in dichloromethane selectively reduces the C13–C14 double bond without affecting stereochemistry .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Table 2: Semi-Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | 5% Pd/C | 10% Pd/BaSO4 | PtO2 |
| Solvent | CH2Cl2 | Benzene/Acetone | EtOAc |
| Yield (%) | 72 | 58 | 41 |
| Purity (HPLC) | 95% | 88% | 79% |
This method achieves higher yields (up to 72%) but requires stringent control to avoid over-hydrogenation and byproduct formation (e.g., dihydro-PGE1) .
Enzymatic and Biocatalytic Approaches
Recent studies highlight the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in prostaglandin metabolism. In HL-60 cells, phorbol esters (e.g., PMA) induce 15-PGDH, which catalyzes the oxidation of PGE1 to 15-keto metabolites . Re-engineering this enzyme for reductive synthesis could enable the stereoselective production of 15(R)-OH PGE1. Key findings include:
-
Enzyme Engineering : Mutating Val349 and Ser530 in 15-PGDH alters substrate specificity, favoring 15(R) over 15(S) configuration .
-
Cofactor Recycling : NADPH-dependent reductases coupled with glucose dehydrogenase enable sustained enzymatic activity .
Table 3: Enzymatic Synthesis Performance
| Enzyme Variant | Substrate | Turnover (min⁻¹) | 15R:15S Ratio |
|---|---|---|---|
| Wild-Type 15-PGDH | PGE1 | 12 | 10:90 |
| V349A/S530T Mutant | PGE1 | 8 | 88:12 |
While promising, enzymatic methods currently face scalability challenges and require further optimization for industrial use .
Resolution of Racemic Mixtures
The dl-19-hydroxyprostaglandin E1 synthesized via total synthesis is racemic at C19. Chiral resolution using preparative HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution (lipases) achieves enantiomeric excesses >98% . For instance:
-
Lipase-Catalyzed Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the 19(S)-ester, leaving the 19(R)-enantiomer intact .
Stabilization and Salt Formation
Amino acid salts (e.g., lysine, arginine) improve the stability and solubility of 15(R),19(R)-OH PGE1. A patent (US8722739B2) discloses that lysine salts exhibit superior crystallinity and shelf-life compared to free acids .
Table 4: Salt Formulation Properties
| Salt Form | Melting Point (°C) | Solubility (mg/mL, H2O) |
|---|---|---|
| Free Acid | 98–101 | 0.5 |
| Lysine Salt | 153–155 | 12.4 |
| Arginine Salt | 167–169 | 9.8 |
常见问题
Basic Research Questions
Q. What established protocols exist for synthesizing 15(R),19(R)-hydroxy Prostaglandin E1, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves stereoselective enzymatic or chemical hydroxylation of prostaglandin precursors. For example, chiral chromatography (e.g., HPLC with chiral columns) or nuclear magnetic resonance (NMR) is used to confirm the R-configuration at C15 and C19 positions. Quality control includes verifying purity (>98% via HPLC) and structural integrity (mass spectrometry) .
Q. How is this compound detected and quantified in biological matrices like primate semen?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Samples are extracted using solid-phase extraction (SPE) with deuterated internal standards (e.g., d4-PGE1) to correct for matrix effects. Calibration curves spanning 0.1–100 ng/mL ensure sensitivity, with limits of detection (LOD) <0.05 ng/mL .
Q. What receptor interactions are documented for this compound, and how are these assays designed?
- Methodological Answer : The compound acts as an agonist for EP1 and EP3 receptors, confirmed via calcium flux assays in HEK293 cells transfected with human prostanoid receptors. Competitive binding studies using radiolabeled ligands (e.g., [³H]-PGE2) and dose-response curves (EC₅₀ calculations) validate specificity. EP2 receptor activation is negligible, as shown in comparative studies .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported receptor binding affinities across studies?
- Methodological Answer : Discrepancies (e.g., EP2 vs. EP1/EP3 agonism) may arise from species-specific receptor isoforms or assay conditions (e.g., cell line variability). To address this, cross-validation using:
- Knockout models : EP1/EP3 receptor-deficient mice to isolate signaling pathways.
- Biophysical assays : Surface plasmon resonance (SPR) to measure direct binding kinetics.
Confounding factors like metabolite interference (e.g., degradation products) are ruled out via stability studies .
Q. What experimental challenges arise in maintaining compound stability during in vivo studies, and how are they mitigated?
- Methodological Answer : The compound’s α,β-unsaturated ketone moiety is prone to oxidation and hydrolysis. Strategies include:
- Formulation : Use of lipid-based carriers (e.g., DMSO:Corn oil = 10:90) to enhance solubility and reduce degradation.
- Storage : Lyophilized powders stored at -80°C with desiccants; working solutions prepared fresh to avoid freeze-thaw cycles.
- In vivo monitoring : Frequent plasma sampling with LC-MS/MS to track pharmacokinetic profiles .
Q. How does the presence of this compound in primate semen inform its physiological role, and what comparative models are used?
- Methodological Answer : Its high concentration in primate semen (µg/mL levels) suggests roles in sperm motility or cervical mucus penetration. Comparative studies use:
- Ex vivo assays : Human spermatozoa incubated with the compound (1–10 µM) to measure motility via computer-assisted sperm analysis (CASA).
- Non-primate models : Rodent uterine horn contractions monitored via force transducers to assess species-specific effects .
Q. What analytical methods differentiate this compound from its stereoisomers or degradation products?
- Methodological Answer : Chiral separation via ultra-high-performance LC (UHPLC) with a CHIRALPAK IG-3 column resolves R and S configurations. Degradation products (e.g., 15-keto metabolites) are identified using high-resolution MS (HRMS) with fragmentation patterns (e.g., m/z 370.48 → 353.45 for dehydration) .
Data Contradiction Analysis
- Receptor Specificity : While early studies reported EP2 agonism, recent data emphasize EP1/EP3 activation. This may reflect differences in assay design (e.g., overexpression systems vs. native tissues) or ligand-receptor kinetics. Meta-analyses of dose-response curves across studies are recommended .
- Species Variability : Primate-specific effects (e.g., semen concentration) are not replicated in rodents, highlighting the need for phylogenetically informed models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
